

Artobiloxanthone efficacy across different cancer cell lines

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Compound Focus: Artobiloxanthone

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Anticancer Efficacy of Artobiloxanthone

Cancer Cell Line	IC ₅₀ Value (After 72 hours)	Selectivity Index (SI)	Key Experimental Findings
SAS (Oral Squamous Cell Carcinoma)	11 µM [1]	6.4 [1]	Induced apoptosis via caspase-3/9 activation; suppressed Bcl-2, COX-2, VEGF, MMP-9 proteins [1].
T.Tn (Esophageal Cancer)	22 µM [1]	Information not specified	Information not specified
HaCaT (Human Keratinocyte, Non-cancerous)	70 µM [1]	Reference value for SI calculation	Demonstrated significantly higher IC ₅₀ , indicating selectivity for cancer cells [1].

Detailed Experimental Evidence

The data in the table above is supported by the following experimental details:

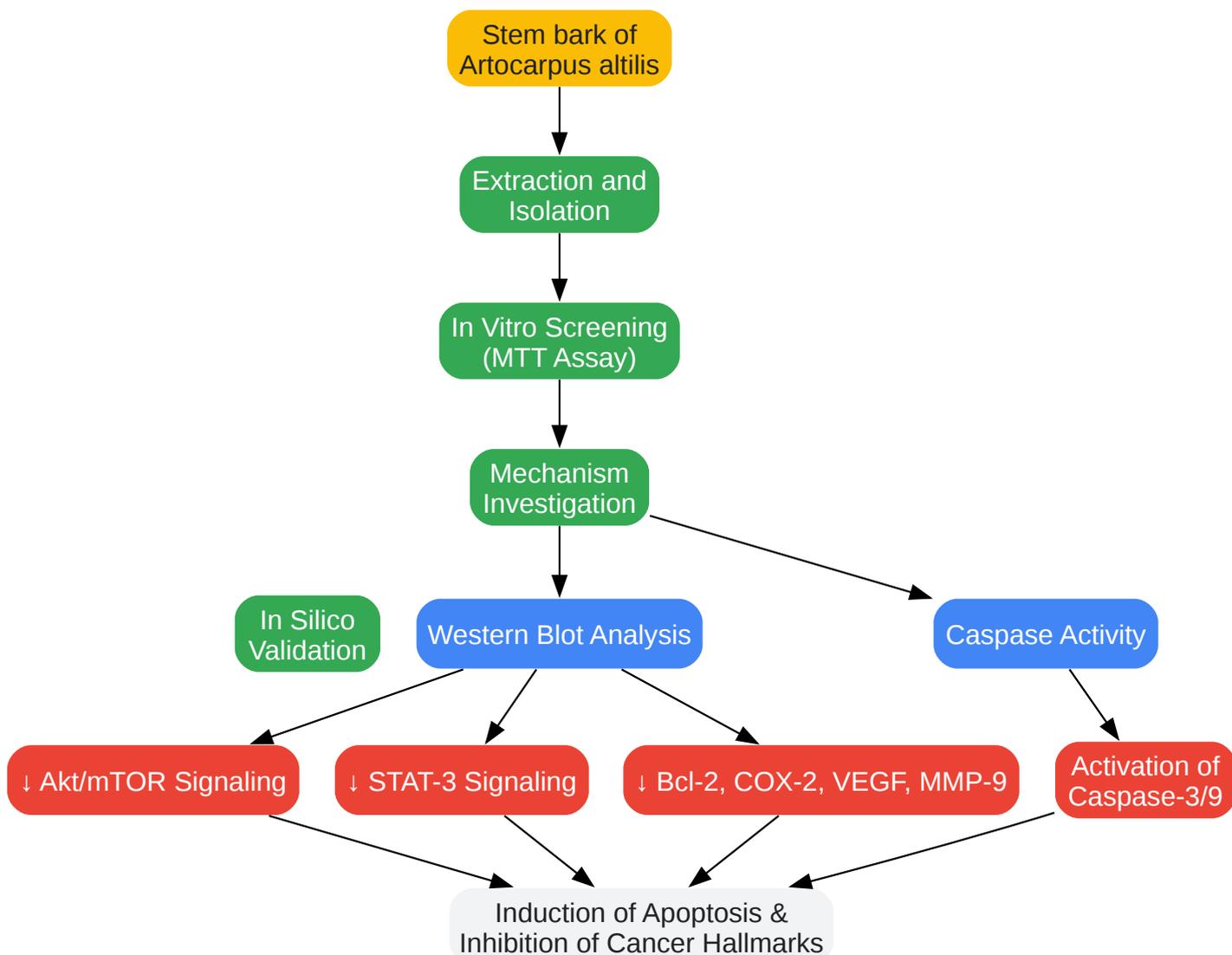
- **Source and Isolation:** **Artobiloxanthone** was isolated from the acetone extract of the stem bark of *Artocarpus altilis* alongside other flavonoids, including Artonin E (AA2). The chemical structure was confirmed using spectroscopic techniques (¹H NMR, ¹³C NMR, and ESI-HRMS) [1].
- **Mechanism of Action (In Vitro):** In oral cancer SAS cells, **artobiloxanthone** modulated pivotal cell signaling pathways. Treatment led to [1]:
 - **Induction of Apoptosis:** Activated the key apoptosis executioners, caspase-3 and caspase-9.
 - **Suppression of Survival/Progression Proteins:** Downregulated the expression of Bcl-2 (an anti-apoptotic protein), COX-2 (an inflammation-related enzyme), VEGF (a key protein for angiogenesis), and MMP-9 (an enzyme crucial for metastasis).
 - **Inhibition of Key Signaling Pathways:** Suppressed the Akt/mTOR and STAT-3 pathways, which are often hyperactive in cancers and promote cell survival, proliferation, and resistance to therapy [1].
- **Validation Techniques:** The proposed mechanism was robustly validated **in silico** using molecular docking and molecular dynamic simulations, showing strong binding affinity for the relevant target proteins [1].

Efficacy and Selectivity Analysis

- **Favorable Selectivity Profile:** The **Selectivity Index (SI)** of 6.4 for oral SAS cells indicates that **artobiloxanthone** is over six times more toxic to the cancer cells than to normal HaCaT cells. A value greater than 3 is often considered indicative of a promising anticancer compound, suggesting **artobiloxanthone** has a potentially useful therapeutic window [1].
- **Comparison with Standard Chemotherapy:** In the same study, the common chemotherapeutic agent **5-Fluorouracil (5-FU)** had a lower IC₅₀ (3 μM) in SAS cells but a much poorer Selectivity Index (SI = 1.3). This highlights **artobiloxanthone**'s potential for a better safety profile relative to its cytotoxicity [1].

Research Context and Future Directions

The following diagram illustrates the experimental workflow and key mechanistic actions of **artobiloxanthone** identified in the 2024 study [1].



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It is important to place these findings in the broader research context:

- **mTOR Pathway as a Key Target:** The finding that **artobiloxanthone** suppresses the Akt/mTOR pathway aligns with a major focus in cancer drug discovery. The mTOR pathway is a critical regulator of cell growth and metabolism and is deregulated in approximately 50% of human cancers, making it an attractive therapeutic target [2].
- **Comparison with Other Natural Compounds:** Other plant-derived bioactive compounds, such as **curcumin**, have also been shown to exert anticancer effects by modulating the PI3K/Akt/mTOR

pathway [3] [4]. This suggests a promising area of research for natural products in targeted cancer therapy.

- **Current Research Limitations:** The existing data for **artobiloxanthone**, while compelling, is primarily from a single study. Further research is needed to:
 - Validate these findings in other cancer types.
 - Test efficacy in *in vivo* models.
 - Explore its potential in combination with other anticancer agents.
 - Address challenges common to natural products, such as optimizing bioavailability [2].

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